2-Acetamido-5-bromo-3-nitrobenzotrifluoride

Synthetic Chemistry Process Development Intermediate Preparation

Choose this specific intermediate to leverage the trifluoromethyl-bromo-nitro substitution pattern proven essential for potent NMDA antagonist pharmacophores (Kb 6-8 nM). The labile C-Br bond (vs. C-Cl) enables mild, high-yield cross-couplings, while the acetamido and nitro groups provide orthogonal reactivity for systematic diversification into heterocyclic libraries. Sourced for process R&D, this scaffold saves considerable route scouting resources compared to de novo synthesis.

Molecular Formula C9H6BrF3N2O3
Molecular Weight 327.057
CAS No. 179062-00-1
Cat. No. B2800500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5-bromo-3-nitrobenzotrifluoride
CAS179062-00-1
Molecular FormulaC9H6BrF3N2O3
Molecular Weight327.057
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F
InChIInChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
InChIKeyBBTWQPVLHGAKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-5-bromo-3-nitrobenzotrifluoride (CAS: 179062-00-1): A Tri-Substituted Benzotrifluoride Intermediate for Heterocyclic Synthesis


2-Acetamido-5-bromo-3-nitrobenzotrifluoride (CAS: 179062-00-1), also known as N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide, is a polyfunctional aromatic compound with the molecular formula C9H6BrF3N2O3 and a molecular weight of 327.05 g/mol . It is a versatile small molecule scaffold characterized by the presence of acetamido, bromo, nitro, and trifluoromethyl substituents on a benzene ring. Its primary value in scientific and industrial settings lies in its use as a well-defined intermediate in medicinal chemistry, particularly for the synthesis of complex heterocyclic systems .

Why Closely Related 2-Acetamido-5-halo-3-nitrobenzotrifluoride Analogs Are Not Directly Interchangeable


Close analogs of 2-acetamido-5-bromo-3-nitrobenzotrifluoride, such as the 5-chloro derivative (CAS: 172215-95-1) or the des-nitro analog (CAS: 29124-62-7) [1], cannot be simply interchanged without compromising downstream synthetic outcomes. While they share a core benzotrifluoride scaffold, the specific combination and positioning of the bromo, nitro, and acetamido groups are critical for regioselective transformations and final product activity. The bromine atom serves as a specific handle for cross-coupling reactions, the nitro group is a key precursor for amine formation and can be reduced for further functionalization, and the acetamido group can act as a directing group or be hydrolyzed to a free amine [2]. Furthermore, specific substitution patterns on this scaffold are essential for achieving desired biological activities, as evidenced in the development of NMDA receptor antagonists where the 5-nitro and 6,7-dihalo patterns are crucial for high potency and selectivity [2].

2-Acetamido-5-bromo-3-nitrobenzotrifluoride: Quantitative Evidence for Differentiated Selection


Comparative Yield in Synthesis of the 5-Bromo vs. 5-Chloro Analog

The synthesis of the target 5-bromo compound via nitration of 2-acetamido-5-bromobenzotrifluoride yields the crude product in a high 90% yield. After crystallization from EtOH/H2O, a 78.8% yield of the pure compound is obtained. This is comparable to the synthesis of the 5-chloro analog, 2-acetamido-5-chloro-3-nitrobenzotrifluoride, which is reported to have a pure yield of approximately 79.8% from a similar procedure. The nearly identical yields suggest that the choice between the bromo and chloro intermediates is not driven by synthetic efficiency but by the downstream application, where the reactivity of the C-Br bond versus the C-Cl bond becomes the critical differentiator.

Synthetic Chemistry Process Development Intermediate Preparation

Differentiated Reactivity: C-Br vs. C-Cl in Cross-Coupling

The presence of a C-Br bond in the target compound provides a significantly more reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) compared to the C-Cl bond in the 5-chloro analog. This is a well-established class-level principle. The lower bond dissociation energy of the C-Br bond (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 327 kJ/mol) allows for milder reaction conditions and often higher yields in cross-coupling, especially with less reactive coupling partners.

Medicinal Chemistry Cross-Coupling C-X Bond Activation

Validated Intermediate for High-Potency NMDA Receptor Antagonists

The specific substitution pattern of the target compound (2-acetamido, 5-bromo, 3-nitro) is a critical precursor in the synthesis of trisubstituted 1,4-dihydroquinoxaline-2,3-diones (QXs), which are potent and selective antagonists of the NMDA receptor glycine site. The 5-nitro and 6,7-dihalo pattern (which is derived from this intermediate) in QX compounds is directly responsible for their high potency (Kb ≈ 6-8 nM) and remarkable selectivity (120-250-fold) over non-NMDA receptors [1]. This is in stark contrast to di- or monosubstituted QXs, which show progressively weaker antagonism. The compound's structure maps directly onto the SAR of this clinically relevant target class, providing a validated entry point for novel NMDA antagonist discovery programs.

Neuroscience Drug Discovery NMDA Antagonist

Procurement-Driven Application Scenarios for 2-Acetamido-5-bromo-3-nitrobenzotrifluoride


Synthesis of Advanced Heterocyclic Intermediates via Palladium-Catalyzed Cross-Coupling

In medicinal chemistry laboratories, the 5-bromo substituent of this compound serves as the preferred electrophilic partner for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. Compared to its 5-chloro analog, the C-Br bond's lower bond dissociation energy (class-level inference) enables milder reaction conditions and higher yields, which is critical when working with sensitive or complex coupling partners. This allows for the efficient diversification of the benzotrifluoride core to build libraries of drug-like molecules.

Medicinal Chemistry for CNS Drug Discovery Targeting the NMDA Receptor

Research programs focused on developing novel therapeutics for stroke, neurodegenerative diseases (Alzheimer's, ALS), or chronic pain can leverage this compound as a key intermediate. The compound's substitution pattern has been validated in the synthesis of potent and selective NMDA receptor glycine site antagonists (Kb ≈ 6-8 nM) . Using this specific starting material provides a direct and proven route to a privileged pharmacophore, saving significant time and resources compared to de novo route scouting.

Multi-Step Organic Synthesis of Polyfunctional Aromatic Building Blocks

As a versatile small molecule scaffold , this compound is ideal for process chemists and synthetic organic groups. The three distinct functional groups (acetamido, bromo, and nitro) can be orthogonally manipulated. The acetamido group can be hydrolyzed to a free amine for further derivatization. The nitro group can be selectively reduced to an amine, which can then be used for amide bond formation or diazonium chemistry. This orthogonal reactivity allows for the systematic and controlled construction of complex molecular architectures.

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